3-(Benzylamino)-6-chloroquinazolin-4(3H)-one
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Overview
Description
3-(Benzylamino)-6-chloroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-6-chloroquinazolin-4(3H)-one typically involves the reaction of 6-chloro-4(3H)-quinazolinone with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-6-chloroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-6-chloroquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin that promotes plant growth and development.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
3-(Benzylamino)-6-chloroquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of both benzylamine and quinazolinone, making it a versatile molecule for various applications .
Properties
CAS No. |
89804-99-9 |
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Molecular Formula |
C15H12ClN3O |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
3-(benzylamino)-6-chloroquinazolin-4-one |
InChI |
InChI=1S/C15H12ClN3O/c16-12-6-7-14-13(8-12)15(20)19(10-17-14)18-9-11-4-2-1-3-5-11/h1-8,10,18H,9H2 |
InChI Key |
PWNHWOJDKRWLIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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